molecular formula C20H17F2NO B2752851 (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 920030-35-9

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one

Cat. No. B2752851
CAS RN: 920030-35-9
M. Wt: 325.359
InChI Key: SXSZQZYFQPCCNH-OTYYAQKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one, also known as 4-Fluorophenylmethylidene-1-methylpiperidin-4-one, is an organofluorine compound that has been studied for its potential applications in various scientific fields. It has been used in a wide range of research areas such as organic synthesis, synthetic organic chemistry, and medicinal chemistry. The compound has also been studied for its potential applications in drug design, drug delivery, and drug metabolism.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one, also known as E-2012, are the Gamma-secretase subunit APH-1A and Gamma-secretase subunit PEN-2 . These proteins are part of the gamma-secretase complex, which plays a crucial role in the production of beta-amyloid, a major component of plaque in the brain thought to be a cause of Alzheimer’s disease .

Mode of Action

E-2012 interacts with its targets by modulating the function of gamma secretase. This modulation has shown potential to reduce the production of beta-amyloid in preclinical research . By reducing the production of beta-amyloid, E-2012 could potentially slow the progression of Alzheimer’s disease.

Biochemical Pathways

The primary biochemical pathway affected by E-2012 is the amyloidogenic pathway . This pathway involves the cleavage of the amyloid precursor protein (APP) by beta and gamma secretases, leading to the production of beta-amyloid . By modulating gamma secretase, E-2012 can potentially reduce the production of beta-amyloid, thereby affecting this pathway.

Result of Action

The molecular and cellular effects of E-2012’s action primarily involve the reduction of beta-amyloid production. This could potentially lead to a decrease in the formation of plaques in the brain, which are associated with the progression of Alzheimer’s disease .

properties

IUPAC Name

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSZQZYFQPCCNH-OTYYAQKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one

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